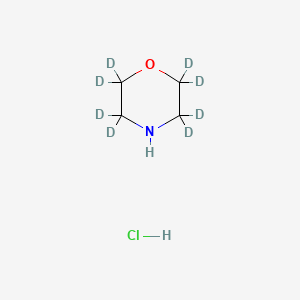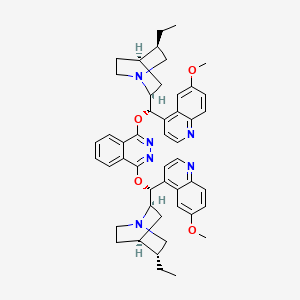
AD-mix-beta
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AD-mix-beta is a complex organic compound primarily used as a chiral amine catalyst in various asymmetric synthesis reactions. It is a modified cinchona alkaloid derivative, which makes it highly valuable in enantioselective catalysis .
Mechanism of Action
- The primary targets of AD-mix-beta are alkenes in asymmetric dihydroxylation reactions. Specifically, it acts as an asymmetric catalyst for the Sharpless asymmetric dihydroxylation of alkenes .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
AD-mix-beta plays a significant role in biochemical reactions. It contains a chiral ligand (DHQD) 2 PHAL . This ligand is employed in the Sharpless Asymmetric Dihydroxylation of (E, E)- or (E, Z)-1,3-dienoates . It is also used in the preparation of β-hydroxy-γ-lactones from β,γ-unsaturated esters .
Cellular Effects
It is known that this compound acts as an oxidant used for the enantioselective synthesis of 2-Hydroxy-5-methyl-3-hexanone .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a catalyst in the Sharpless Asymmetric Dihydroxylation of alkenes . The chiral ligand (DHQD) 2 PHAL in this compound interacts with the alkenes to facilitate the dihydroxylation process .
Temporal Effects in Laboratory Settings
It is known that this compound is stable under normal conditions .
Metabolic Pathways
This compound is involved in the metabolic pathway of the Sharpless Asymmetric Dihydroxylation of alkenes . It interacts with the enzymes involved in this pathway to facilitate the dihydroxylation process .
Transport and Distribution
It is known that this compound is used in biochemical reactions as a catalyst .
Subcellular Localization
It is known that this compound is used in biochemical reactions as a catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
AD-mix-beta is synthesized through a series of chemical reactions involving cinchona alkaloids. The process typically involves the following steps:
Starting Material: The synthesis begins with hydroquinidine, a naturally occurring cinchona alkaloid.
Functionalization: The hydroquinidine undergoes functionalization to introduce the phthalazinediyl ether moiety.
Coupling Reaction: The functionalized hydroquinidine is then coupled with a phthalazine derivative under specific reaction conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the desired optical activity and chemical properties .
Chemical Reactions Analysis
Types of Reactions
AD-mix-beta undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is involved in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed
Scientific Research Applications
AD-mix-beta has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a chiral catalyst in drug synthesis.
Comparison with Similar Compounds
Similar Compounds
Hydroquinidine 1,4-phthalazinediyl diether: Another cinchona alkaloid derivative used in similar applications.
Hydroquinidine 1,4-phthalazinediyl ether: A closely related compound with slight structural differences.
Uniqueness
AD-mix-beta stands out due to its high efficiency and selectivity in enantioselective catalysis. Its unique structure allows for better interaction with substrates, leading to higher yields and purities in the final products .
Properties
IUPAC Name |
4-[(R)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-1-[(S)-[(2S,4R,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29-,30-,31-,32+,43+,44-,45+,46-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCBLVFHJWOYDN-SOBQURILSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@@H]1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@@H]([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148618-32-0 |
Source


|
| Record name | AD-mix Ã? | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
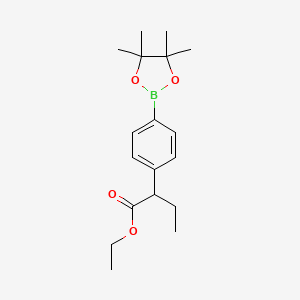
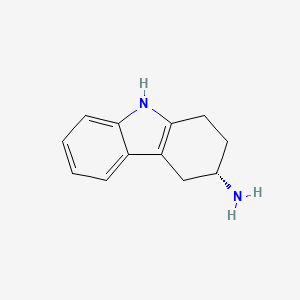

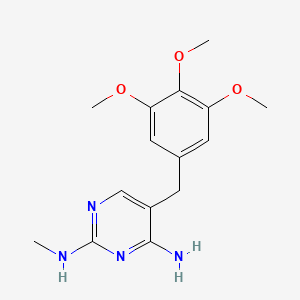
![6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569977.png)
![7-Bromo-3-methylimidazo[1,5-a]pyridine](/img/structure/B569981.png)

![1H-Pyrrolo[2,3-f]quinoline-4,5-diol](/img/structure/B569984.png)
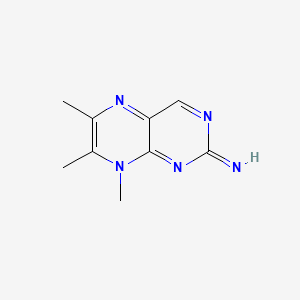
![2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol](/img/structure/B569989.png)
